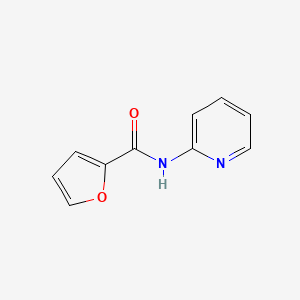
N-(pyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that features both pyridine and furan rings. . The presence of both pyridine and furan rings in its structure contributes to its unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium . The reaction is carried out under reflux conditions to yield the desired amide. The reaction can be represented as follows:
Acylation Reaction:
Further treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene can lead to the formation of the corresponding carbothioamide . This intermediate can then be oxidized with potassium ferricyanide in an alkaline medium to yield various derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and various alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium ferricyanide can yield thiazolo derivatives , while bromination can introduce bromine atoms at specific positions on the furan ring.
Scientific Research Applications
N-(pyridin-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.
Biological Studies: It has been investigated for its interactions with molecular targets such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase.
Material Science: The compound’s unique structure allows for its use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These interactions can modulate various biological pathways, leading to its observed antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound is structurally similar but features a methyl group linking the pyridine and furan rings.
N-(pyridin-2-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring.
Uniqueness
N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of both pyridine and furan rings, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-7H,(H,11,12,13) |
InChI Key |
LXCQXPGYOJWAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


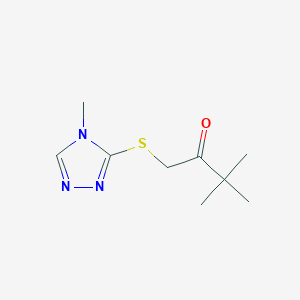
![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)
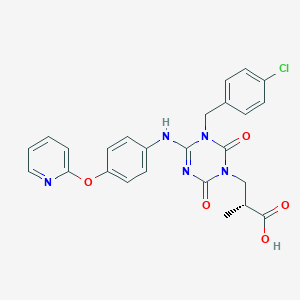
![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)

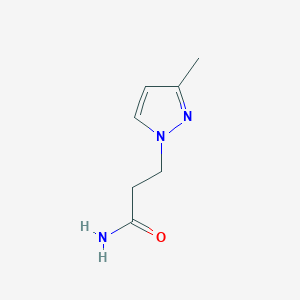
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
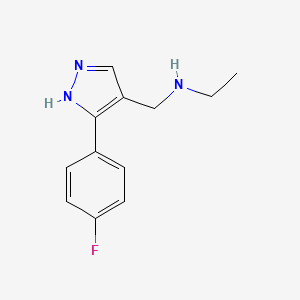

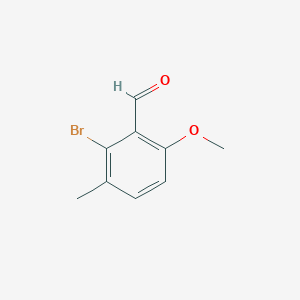
![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)

